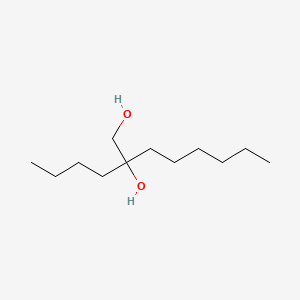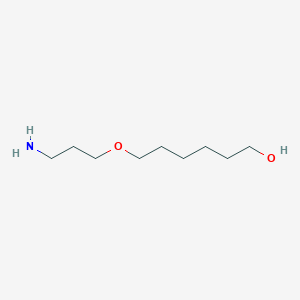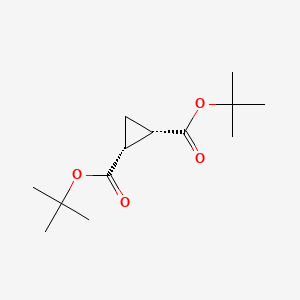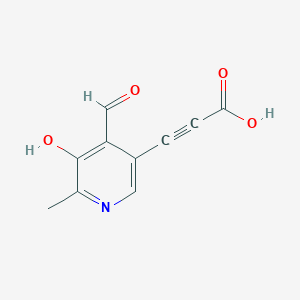
2-Butyloctane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyloctane-1,2-diol is an organic compound with the molecular formula C12H26O2. It is a type of diol, which means it contains two hydroxyl (OH) groups. This compound is known for its unique structure, which includes a butyl group attached to an octane chain, making it a valuable compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butyloctane-1,2-diol can be synthesized through several methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to an alkene using reagents such as osmium tetroxide or potassium permanganate . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of corresponding alkenes or the reduction of diketones. These processes are optimized for high yield and purity, making the compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyloctane-1,2-diol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
2-Butyloctane-1,2-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Butyloctane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
2-Butyloctane-1,2-diol can be compared with other similar diols, such as:
1,2-Octanediol: Similar in structure but lacks the butyl group, making it less versatile in certain reactions.
1,2-Decanediol: Has a longer carbon chain, which can affect its physical properties and reactivity.
1,2-Hexanediol: Shorter carbon chain, leading to different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Propiedades
Número CAS |
64310-12-9 |
|---|---|
Fórmula molecular |
C12H26O2 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
2-butyloctane-1,2-diol |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14,11-13)9-6-4-2/h13-14H,3-11H2,1-2H3 |
Clave InChI |
HYPFCMJOKPLBGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)
![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)


![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)


![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)


![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)

